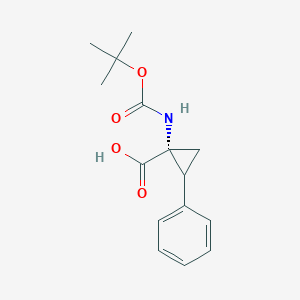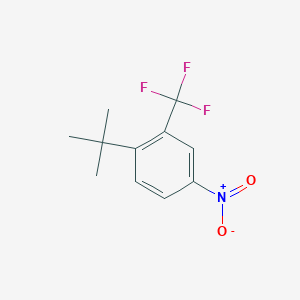
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid,hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide is a biotinylated compound commonly used in biochemical and molecular biology research. This compound is designed to facilitate the attachment of biotin to various biomolecules, enabling their detection and purification through interactions with avidin or streptavidin proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide typically involves the following steps:
Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling with Hexanoic Acid: The biotin-NHS ester is then reacted with hexanoic acid to form biotinylated hexanoic acid.
Formation of Hydrazide: The biotinylated hexanoic acid is further reacted with hydrazine to form the final product, 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The biotin moiety can be coupled to other molecules through amide bond formation.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Hydrazine: Used for forming the hydrazide group.
Dicyclohexylcarbodiimide (DCC): Often used as a coupling reagent.
Major Products Formed
Biotinylated Biomolecules: The primary product formed is the biotinylated biomolecule, which can be detected and purified using avidin or streptavidin.
Wissenschaftliche Forschungsanwendungen
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Used in diagnostic assays and therapeutic research.
Industry: Employed in the production of biotinylated products for research and development.
Wirkmechanismus
The compound exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This interaction allows for the specific binding and detection of biotinylated biomolecules. The hydrazide group provides additional reactivity, enabling further modifications and conjugations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-XX, SE (6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, succinimidyl ester): Similar in structure but contains a succinimidyl ester group instead of a hydrazide.
Biotin-X, SE (6-((Biotinoyl)amino)hexanoic acid, succinimidyl ester): Contains a shorter spacer arm compared to 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Uniqueness
The uniqueness of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide lies in its hydrazide group, which provides additional reactivity and versatility for further modifications. This makes it a valuable tool in various biochemical and molecular biology applications.
Eigenschaften
Molekularformel |
C21H38N6O4S |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(5-hydrazinyl-5-oxopentyl)hexanamide |
InChI |
InChI=1S/C21H38N6O4S/c22-27-19(30)11-5-7-13-24-17(28)9-2-1-6-12-23-18(29)10-4-3-8-16-20-15(14-32-16)25-21(31)26-20/h15-16,20H,1-14,22H2,(H,23,29)(H,24,28)(H,27,30)(H2,25,26,31)/t15-,16-,20-/m0/s1 |
InChI-Schlüssel |
DNVCKDJIDJQJMD-FTRWYGJKSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
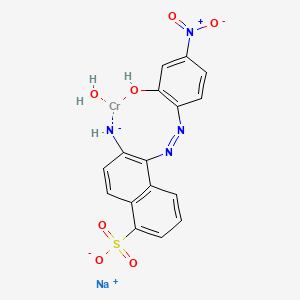
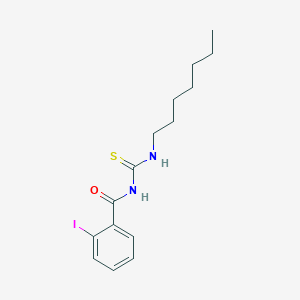
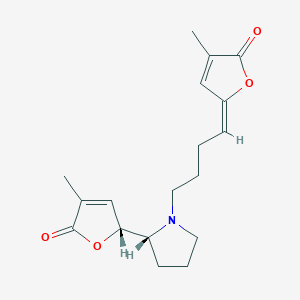
![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
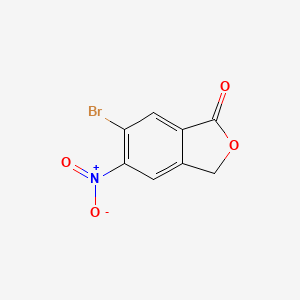
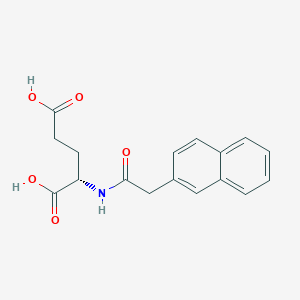
![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)
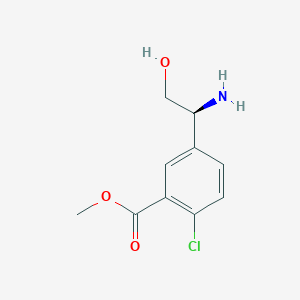
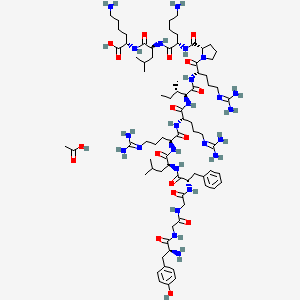
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
